Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a 1,4-dicarbonyl compound and an amine.
Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group can be introduced via sulfonylation using mesitylsulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with molecular targets through its functional groups. The mesitylsulfonyl group can act as an electrophile, while the boronate ester can participate in reactions with nucleophiles. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing various chemical and biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(tosyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
- Ethyl 1-(mesitylsulfonyl)-4-(phenyl)-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 1-(mesitylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the mesitylsulfonyl and boronate ester groups, which provide distinct reactivity and functionalization options compared to similar compounds. This makes it a valuable tool in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C22H30BNO6S |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,4,6-trimethylphenyl)sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C22H30BNO6S/c1-9-28-20(25)18-12-17(23-29-21(5,6)22(7,8)30-23)13-24(18)31(26,27)19-15(3)10-14(2)11-16(19)4/h10-13H,9H2,1-8H3 |
InChI Key |
XLNHWWHOQRDESH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
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